Oletimol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oletimol can be synthesized through a series of chemical reactions involving phenol and benzylamine. The process typically involves the following steps:
Condensation Reaction: Phenol reacts with benzylamine in the presence of a catalyst to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes:
Raw Material Preparation: High-purity phenol and benzylamine are prepared.
Reaction Control: The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion.
Purification: The product is purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oletimol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: this compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenols and other substituted products.
Scientific Research Applications
Oletimol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oletimol involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the following pathways:
Enzyme Inhibition: this compound may inhibit certain enzymes involved in inflammatory processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: this compound may interfere with signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with similar chemical properties but different biological activities.
Benzylamine: A precursor in the synthesis of Oletimol with distinct chemical and biological properties.
Quinones: Oxidized derivatives of phenols with different reactivity and applications.
Uniqueness of this compound
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its combination of phenol and benzylamine moieties provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
2-(N-benzyl-C-methylcarbonimidoyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDMSAATMZYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046247, DTXSID40859938 | |
Record name | Oletimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-Benzylethanimidoyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5879-67-4, 365276-81-9 | |
Record name | Oletimol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oletimol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365276819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003115205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oletimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLETIMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RY4LUP2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is 2-(1-(Benzylimino)ethyl)phenol as a corrosion inhibitor for mild steel in acidic environments?
A1: Research suggests that 2-(1-(Benzylimino)ethyl)phenol, also known as Oletimol, exhibits promising corrosion inhibition properties for mild steel in hydrochloric acid solutions. A study utilizing weight loss measurements at 303K demonstrated that the inhibition efficiency of this compound increases with higher concentrations, reaching 89.3% at the maximum concentration tested []. This suggests that 2-(1-(Benzylimino)ethyl)phenol effectively mitigates the corrosive effects of hydrochloric acid on mild steel.
Q2: What computational chemistry methods were used to investigate the properties of 2-(1-(Benzylimino)ethyl)phenol?
A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level of theory, were employed to explore the electronic properties of 2-(1-(Benzylimino)ethyl)phenol []. This computational approach allows researchers to predict and analyze various molecular properties, such as electronic structure and reactivity, contributing to a deeper understanding of the compound's behavior as a corrosion inhibitor.
Q3: What polymerization methods have been explored for 2-(1-(Benzylimino)ethyl)phenol and what are the characteristics of the resulting polymer?
A3: Researchers have successfully synthesized poly(2-(1-(Benzylimino)ethyl)phenol) through an environmentally friendly enzymatic oxidative polymerization process []. This method utilizes horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide. The resulting polymer, characterized using techniques like UV-Vis, FT-IR, HNMR, C-NMR, and GPC, exhibits solubility in solvents like DMF and DMSO, and possesses phenylene and oxyphenylene units within its backbone. These findings highlight the potential for developing novel polymeric materials derived from 2-(1-(Benzylimino)ethyl)phenol using green chemistry principles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.